molecular formula C18H18N4O B2651862 N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105215-17-5

N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2651862
CAS No.: 1105215-17-5
M. Wt: 306.369
InChI Key: JZTDPMPJNBXXAJ-UHFFFAOYSA-N
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Description

N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105215-17-5) is a high-purity, research-grade chemical compound with a molecular formula of C18H18N4O and a molecular weight of 306.37 g/mol. This molecule is a triazole-based carboxamide derivative, characterized by a benzyl group and a 3,4-dimethylphenyl moiety attached to a 1,2,3-triazole core. The rigid triazole ring contributes to the compound's metabolic stability, while the carboxamide group provides a site for hydrogen bonding, making it a versatile scaffold for pharmaceutical research and the development of bioactive molecules. Compounds featuring the 1,2,3-triazole-4-carboxamide pharmacophore have demonstrated significant potential in medicinal chemistry research. Specifically, 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have been identified as promising antimicrobial agents in exploratory studies. Furthermore, the 1,2,3-triazole moiety is a privileged structure in drug discovery, known for its ability to interact with diverse enzymes and receptors. This scaffold is actively investigated for creating hybrid molecules aimed at inhibiting targets like cholinesterases, which are relevant in neurodegenerative disease research. This product is intended for research purposes in enzymatic assays, antimicrobial screening, and as a building block in medicinal chemistry. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-8-9-16(10-14(13)2)22-12-17(20-21-22)18(23)19-11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTDPMPJNBXXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

The 1,2,3-triazole moiety is known for its significant biological activities. N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits various pharmacological properties:

  • Anticancer Activity : Compounds containing the 1,2,3-triazole ring have been reported to inhibit tubulin polymerization and exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. The presence of the triazole ring enhances its interaction with biological targets, making it effective against bacterial and fungal infections .
  • Anti-inflammatory Effects : Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Such inhibition can lead to reduced inflammation and pain relief .

Synthetic Methodologies

The synthesis of this compound typically involves the following steps:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is a common approach for synthesizing triazoles due to its efficiency and mild reaction conditions. The reaction allows for the formation of the triazole ring from azides and alkynes .
  • Convergent Synthesis : The design of this compound allows for the systematic variation of substituents on both sides of the triazole ring. This flexibility is beneficial for structure-activity relationship (SAR) studies aimed at optimizing biological activity .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

Table 1: Therapeutic Applications

ApplicationMechanism of ActionReferences
AnticancerInhibits tubulin polymerization
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryInhibits COX enzymes
AntiviralInterferes with viral replication processes

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • A study demonstrated that triazole derivatives significantly inhibited the proliferation of cancer cells in vitro. The compound was tested against several cancer cell lines with promising results indicating its potential as an anticancer agent .
  • Another research focused on the antimicrobial properties of triazole compounds. It reported that derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting their role as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The benzyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (Compound A) with structurally related triazole-carboxamide derivatives:

Compound ID Molecular Formula Substituents (R1/R2) Biological Target/Activity Key Findings References
Compound A C₂₀H₂₂N₄O R1 = 3,4-dimethylphenyl; R2 = benzyl Macrophage Migration Inhibitory Factor (MIF) IC₅₀ = 1.2 µM (MIF tautomerase inhibition)
MKA122 (6w) C₂₁H₂₂N₆O₂ R1 = 4-cyclopropylcarbamoylphenyl; R2 = 1-phenylethyl MIF inhibition Improved solubility (logP = 3.5) but lower potency (IC₅₀ = 5.8 µM)
MKA019 (6x) C₂₃H₂₁N₅O₂ R1 = 4-phenylcarbamoylphenyl; R2 = benzyl MIF inhibition IC₅₀ = 0.9 µM; enhanced binding affinity due to extended π-stacking
5-Amino-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₃H₁₅N₅O R1 = 3,4-dimethylphenyl; R2 = H SOS response inhibition in bacteria Disrupted LexA autoproteolysis (EC₅₀ = 15 µM)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide C₁₀H₇ClF₃N₄O R1 = 4-chlorophenyl; R2 = CF₃ Anticancer (c-Met kinase inhibition) GP = 68.09% growth inhibition in NCI-H522 cells

Biological Activity

N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of the triazole ring while enabling modifications on both the benzyl and aryl groups. The structural characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the triazole moiety and associated functional groups .

Anticancer Activity

This compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast Cancer)6.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)10.2
HT-29 (Colon Cancer)12.5

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease processes:

  • Acetylcholinesterase (AChE) : It has shown moderate inhibitory activity with an IC50 value of 34.41 µM .
  • Butyrylcholinesterase (BuChE) : Enhanced activity was observed with some derivatives showing IC50 values as low as 31.8 µM .

These activities suggest potential applications in treating neurodegenerative diseases like Alzheimer’s.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro assays demonstrated significant radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's interaction with AChE and BuChE suggests that it may alter neurotransmitter levels in the brain.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Properties : One study reported that derivatives of triazole compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like CA-4 against various cancer cell lines .
  • Neuroprotective Effects : Another research highlighted that compounds with similar structures showed promise in reducing neuroinflammation and protecting neuronal cells from damage in models of Alzheimer’s disease .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via a carbodiimide-mediated coupling reaction (e.g., EDCI/HOBt) between 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and N-benzylamine. Validate reaction efficiency using:
  • Thin-layer chromatography (TLC) to monitor progress (Rf values should align with literature precedents; see triazole analogs in ).
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on characteristic peaks (e.g., triazole protons at δ 7.5–8.5 ppm and benzyl group protons at δ 4.5–5.0 ppm) .
  • Melting point analysis to compare with structurally similar triazole carboxamides (e.g., analogs in exhibit melting points between 170–210°C) .

Q. How can researchers address low aqueous solubility of this compound during in vitro biological testing?

  • Methodological Answer : Low solubility is common in triazole derivatives (e.g., reports solubility challenges in similar compounds). Mitigation strategies include:
  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to enhance solubility without cytotoxicity .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) to the benzyl or dimethylphenyl moieties, guided by SAR studies (see for substitution patterns) .

Advanced Research Questions

Q. How can heuristic algorithms optimize the synthesis of this compound?

  • Methodological Answer : Bayesian optimization or genetic algorithms can systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. Key steps:
  • Define variables : Solvent (DMF vs. THF), temperature (25–80°C), and reagent stoichiometry (1.0–1.5 equivalents).

  • Iterative experimentation : Use a high-throughput screening platform to generate data for algorithm training .

  • Validation : Compare algorithm-predicted yields with experimental results for triazole derivatives (e.g., reports 20–30% yield improvements in similar systems) .

    Optimization Parameter Range Tested Impact on Yield
    Reaction Temperature25–80°CMax yield at 60°C
    Solvent Polarity (DMF/THF)0.5–1.0Higher polarity favored
    EDCI Equivalents1.0–1.5Optimal at 1.2

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Address via:
  • Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric assays (e.g., used dual methods for pyrazole carboxamides) .
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogenated benzyl groups) to isolate pharmacophoric features (see for analog design) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation masking true activity .

Q. What computational strategies predict the binding interactions of this compound with target proteins?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) to model interactions:
  • Docking : Prioritize protein targets (e.g., kinases or HDACs) based on triazole-carboxamide bioactivity (). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the triazole ring .
  • DFT calculations : Optimize the compound’s geometry and electrostatic potential to identify reactive sites for functionalization .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Core modifications : Vary substituents on the benzyl (e.g., electron-withdrawing groups) and dimethylphenyl (e.g., halogens) moieties ( provides analog templates) .
  • In vitro screening : Test derivatives against a panel of disease-relevant enzymes (e.g., cancer-associated kinases) using dose-response assays (IC₅₀ determination) .
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with bioactivity .

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